Aldosterone
Overview
Description
Aldosterone is a vital mineralocorticoid steroid hormone produced by the zona glomerulosa of the adrenal cortex in the adrenal gland . It plays a crucial role in regulating sodium and potassium levels in the body, thereby influencing blood pressure and fluid balance . This compound acts on the kidneys, salivary glands, sweat glands, and colon to promote sodium retention and potassium excretion .
Mechanism of Action
Target of Action
Aldosterone, a hormone secreted by the adrenal cortex, primarily targets the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium .
Mode of Action
This compound interacts with its targets through two main actions :
- It increases the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium, and activates their basolateral Na+/K+ pumps. This stimulates ATP hydrolysis leading to phosphorylation of the pump and a conformational change in the pump exposes the Na+ ions to the outside .
- This compound stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .
Biochemical Pathways
This compound affects several biochemical pathways. It is part of the renin–angiotensin–this compound system . It also acts on specific G-protein-coupled receptors (AT1 receptors) which cause phospholipase C to stimulate intracellular production of inositol 1,4,5-trisphosphate (IP 3) and 1,2-diacylglycerol (DAG), which then activate protein kinase C (PKC) .
Result of Action
The primary result of this compound’s action is the increase in the retention of sodium and water, and the increase in the excretion of potassium by the kidneys . This leads to an increase in blood volume and blood pressure . This compound also helps maintain the blood’s pH (acid-base balance) and electrolyte levels .
Action Environment
This compound’s action can be influenced by various environmental factors. For instance, drugs that interfere with the secretion or action of this compound, like lisinopril, can lower blood pressure by blocking the angiotensin-converting enzyme (ACE), leading to lower this compound secretion . The net effect of these drugs is to reduce sodium and water retention but increase the retention of potassium .
Biochemical Analysis
Biochemical Properties
Aldosterone interacts with various enzymes and proteins to exert its effects. It primarily acts on the mineralocorticoid receptors in the distal tubules and collecting ducts of the nephron . It influences the reabsorption of sodium and excretion of potassium (from and into the tubular fluids, respectively) of the kidney . This compound also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound activates PI3K–AKT and MAPK via the mineralocorticoid receptor and transactivation of EGFR, which leads to mesangial cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts on mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron, increasing the permeability of their apical (luminal) membrane to potassium and sodium and activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump and a conformational change in the pump exposes the Na+ ions to the outside .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the proportion of hypokalemia and plasma this compound concentration decreased over time in patients with primary aldosteronism .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a double-transgenic rat model, this compound dose-dependently blocked increases in this compound, prevented development of cardiac and renal functional abnormalities independent of blood pressure changes, and prolonged survival .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized in the body from corticosterone, a steroid derived from cholesterol . The production of this compound in the zona glomerulosa of the adrenal cortex is regulated by the renin-angiotensin system .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It acts by binding to and activating a receptor in the cytoplasm of renal tubular cells . It also influences the reabsorption of sodium and excretion of potassium of the kidney, thereby indirectly influencing water retention or loss, blood pressure, and blood volume .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. For instance, immunofluorescence confocal microscopy allowed for the precise anatomical localization of this compound with its processing enzyme CYP11B2 predominantly within the intracardiac ganglia of rat atria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aldosterone can be synthesized through a series of chemical reactions starting from cholesterol. The key steps involve the conversion of cholesterol to pregnenolone, followed by several hydroxylation and oxidation reactions to form this compound . The process requires specific enzymes such as cholesterol side-chain cleavage enzyme and this compound synthase .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods to produce the necessary enzymes and substrates. The process is optimized to ensure high yield and purity of the hormone .
Chemical Reactions Analysis
Types of Reactions: Aldosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolism in the body .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of this compound include methanol, acetonitrile, and formic acid . The reactions typically occur under controlled conditions to ensure specificity and efficiency .
Major Products Formed: The major products formed from this compound reactions include corticosterone and other intermediate steroids . These products are crucial for the hormone’s biological activity and regulation .
Scientific Research Applications
Aldosterone has numerous scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its role in steroid biosynthesis and its interactions with other molecules .
Biology: In biology, this compound is essential for understanding the regulation of electrolyte balance and blood pressure . It is also studied for its effects on cellular processes and gene expression .
Medicine: In medicine, this compound is crucial for diagnosing and treating conditions such as primary aldosteronism, hypertension, and heart failure . It is also used in research to develop new therapeutic agents targeting the renin-angiotensin-aldosterone system .
Industry: In the pharmaceutical industry, this compound and its analogs are used to develop drugs that modulate its activity for therapeutic purposes .
Comparison with Similar Compounds
Aldosterone is unique among mineralocorticoids due to its specific role in sodium and potassium regulation . Similar compounds include:
Corticosterone: Another steroid hormone involved in the biosynthesis of this compound.
Spironolactone: A synthetic this compound antagonist used as a diuretic and antihypertensive agent.
Eplerenone: A selective this compound receptor antagonist with fewer side effects compared to spironolactone.
This compound’s uniqueness lies in its specific action on mineralocorticoid receptors and its critical role in maintaining electrolyte balance and blood pressure homeostasis .
Properties
IUPAC Name |
11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSUYGKTWSAVDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52-39-1 | |
Record name | Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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